5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
CAS No.: 946300-67-0
Cat. No.: VC5302236
Molecular Formula: C14H15ClN2O4S3
Molecular Weight: 406.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946300-67-0 |
|---|---|
| Molecular Formula | C14H15ClN2O4S3 |
| Molecular Weight | 406.91 |
| IUPAC Name | 5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H15ClN2O4S3/c1-23(18,19)17-8-2-3-10-4-5-11(9-12(10)17)16-24(20,21)14-7-6-13(15)22-14/h4-7,9,16H,2-3,8H2,1H3 |
| Standard InChI Key | QKKSYMQBFVGGBP-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Introduction
5-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic molecule classified as a sulfonamide derivative. Sulfonamides are a significant class of compounds known for their diverse biological activities, particularly antibacterial properties. This compound features a thiophene ring and a tetrahydroquinoline moiety, both of which are pharmacologically relevant due to their potential roles in medicinal chemistry. The addition of chlorine and methanesulfonyl functional groups further enhances its chemical and biological properties.
Key Structural Features
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Molecular Framework: Contains a thiophene ring fused with sulfonamide and tetrahydroquinoline scaffolds.
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Functional Groups: Includes chlorine (Cl), sulfonyl (-SO₂), and methanesulfonyl (-CH₃SO₂) groups.
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Biological Significance: The tetrahydroquinoline moiety is often associated with bioactivity, including antimicrobial and anticancer properties.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions aimed at constructing the tetrahydroquinoline scaffold and attaching the thiophene-sulfonamide framework. A general synthetic outline includes:
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Formation of the Tetrahydroquinoline Core: Cyclization reactions involving methanesulfonamide and carbonyl precursors.
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Thiophene Sulfonation: Introduction of sulfonyl chloride groups to the thiophene ring via electrophilic substitution.
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Coupling Reactions: Final coupling of the two moieties under controlled conditions.
The reaction conditions (e.g., solvents, catalysts, temperature) play a critical role in determining the yield and purity of the final product.
Mechanism of Action
Sulfonamides generally act by inhibiting bacterial folate synthesis. They mimic p-aminobenzoic acid (PABA), competing for binding sites on dihydropteroate synthase, an enzyme critical for bacterial growth. This mechanism suggests that 5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide could exhibit similar antibacterial activity.
Potential Applications
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Antibacterial Agent: Due to its sulfonamide structure.
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Antiviral Potential: Sulfonamides have shown activity against various viruses in related studies .
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Other Pharmacological Uses: The tetrahydroquinoline moiety broadens its potential for anticancer or anti-inflammatory applications.
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, several analytical methods are employed:
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NMR Spectroscopy (¹H & ¹³C): To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight determination.
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X-ray Crystallography: To elucidate the three-dimensional arrangement of atoms.
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Infrared Spectroscopy (IR): To identify functional groups like sulfonamides and methanesulfonyl groups .
Comparative Data from Related Compounds
Sulfonamides with similar structures have demonstrated diverse biological activities:
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Antibacterial efficacy against resistant bacterial strains.
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Moderate antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) .
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Potential anticancer properties through inhibition of cell growth pathways .
Challenges
The lack of structural diversity in tested derivatives limits the establishment of structure-activity relationships (SAR). Further research is needed to optimize this compound for specific therapeutic applications .
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